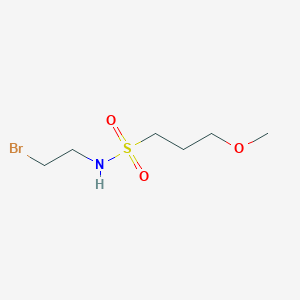

N-(2-bromoethyl)-3-methoxypropane-1-sulfonamide

Description

N-(2-bromoethyl)-3-methoxypropane-1-sulfonamide is a sulfonamide derivative characterized by a bromoethyl group (-CH₂CH₂Br) attached to the sulfonamide nitrogen and a 3-methoxypropane substituent. This compound belongs to a class of alkylating agents, where the bromoethyl group serves as a reactive site for nucleophilic substitution reactions. Such structural features are critical in medicinal chemistry, particularly in prodrug design and enzyme inhibition studies.

Properties

IUPAC Name |

N-(2-bromoethyl)-3-methoxypropane-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14BrNO3S/c1-11-5-2-6-12(9,10)8-4-3-7/h8H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWUUEANUFIIZIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCS(=O)(=O)NCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14BrNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-bromoethyl)-3-methoxypropane-1-sulfonamide typically involves the reaction of 3-methoxypropane-1-sulfonyl chloride with 2-bromoethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

3-methoxypropane-1-sulfonyl chloride+2-bromoethylamine→this compound+HCl

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the product. Solvents such as dichloromethane or toluene are commonly used, and the reaction is typically conducted at room temperature to avoid decomposition of the product.

Chemical Reactions Analysis

Types of Reactions: N-(2-Bromoethyl)-3-methoxypropane-1-sulfonamide can undergo various types of chemical reactions, including:

Nucleophilic Substitution: The bromoethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The methoxy group can be oxidized to form aldehydes or carboxylic acids.

Reduction: The sulfonamide group can be reduced to form amines.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or borane-tetrahydrofuran (BH3-THF).

Major Products:

Nucleophilic Substitution: Formation of substituted sulfonamides.

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of primary or secondary amines.

Scientific Research Applications

Therapeutic Applications

Antimicrobial Activity

Sulfonamides are known for their antimicrobial properties, and N-(2-bromoethyl)-3-methoxypropane-1-sulfonamide is no exception. Research has shown that sulfonamide derivatives can inhibit bacterial growth by interfering with folate synthesis pathways. A study demonstrated that certain sulfonamides exhibit potent activity against resistant strains of Klebsiella pneumoniae, suggesting potential use in treating infections caused by multidrug-resistant bacteria .

Neuroprotective Effects

Recent investigations into related sulfonamide compounds have indicated neuroprotective properties. For instance, derivatives have been shown to stabilize mitochondrial function and prevent apoptosis in neuronal cells, which could be beneficial in treating neurodegenerative diseases like Parkinson's disease .

Case Study 1: Antibacterial Efficacy

A recent study evaluated the antibacterial efficacy of this compound against various strains of bacteria. The compound demonstrated a minimum inhibitory concentration (MIC) of 0.39 μg/mL against Klebsiella pneumoniae, indicating strong antibacterial activity .

Case Study 2: Neuroprotective Properties

In an experimental model of Parkinson's disease, a related sulfonamide was tested for its neuroprotective effects. The results showed that the compound significantly reduced neuronal cell death induced by neurotoxic agents, highlighting its potential for therapeutic use in neurodegenerative disorders .

Potential in Drug Development

The structural characteristics of this compound enhance its solubility and bioavailability, making it a promising candidate for further development as a pharmaceutical agent. The presence of the sulfonamide group is crucial for its biological activity, as it facilitates interactions with enzymatic targets involved in critical metabolic pathways.

Mechanism of Action

The mechanism of action of N-(2-bromoethyl)-3-methoxypropane-1-sulfonamide involves its interaction with nucleophilic sites in biological molecules. The bromoethyl group can form covalent bonds with nucleophilic amino acids in proteins, potentially inhibiting enzyme activity or altering protein function. The sulfonamide group can interact with biological targets through hydrogen bonding and electrostatic interactions, contributing to its biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-(2-bromoethyl)-3-methoxypropane-1-sulfonamide with structurally or functionally related compounds, focusing on reactivity, biological activity, and synthetic applications.

Table 1: Structural and Functional Comparison

| Compound Name | Key Substituents | Leaving Group | Biological Activity (IC₅₀ or MIC) | Key References |

|---|---|---|---|---|

| This compound | 3-Methoxypropane sulfonamide, bromoethyl | Br | Not reported | — |

| N-(2-Bromoethyl)-N-(4,5-dibromo-2-ethoxyphenyl)benzenesulfonamide (6d) | Dibromoethoxyphenyl, bromoethyl | Br | BChE inhibitor (IC₅₀ = 45.31 μM) | [3] |

| 2-[2-(Morpholin-4-yl)ethyl]thiopyrimidines (6c–f) | Morpholine, thiopyrimidine | Cl (precursor) | Antifungal (e.g., Aspergillus niger MIC: <10 µg/mL) | [2][4] |

| N-(2-Chloroethyl)pyrrolidine hydrochloride | Pyrrolidine, chloroethyl | Cl | Antimicrobial precursor | [2] |

Key Comparison Points

Reactivity of Leaving Groups The bromoethyl group in the target compound exhibits higher leaving-group aptitude compared to chloroethyl derivatives (e.g., N-(2-chloroethyl)pyrrolidine), enhancing its suitability for alkylation reactions. Chloroethyl analogs (e.g., 2-[2-(morpholin-4-yl)ethyl]thiopyrimidines) require harsher conditions for substitution, limiting their utility in sensitive synthetic pathways [2].

Biological Activity

- Compound 6d , a bromoethyl sulfonamide with a dibromoethoxyphenyl group, demonstrates significant butyrylcholinesterase (BChE) inhibition (IC₅₀ = 45.31 μM), highlighting the role of halogenated aromatic moieties in enzyme targeting [3]. The absence of such substituents in the target compound may reduce its enzyme affinity but improve metabolic stability.

- Morpholine- and piperidine-containing derivatives (e.g., 6c–f) show broad-spectrum antifungal activity, underscoring the importance of heterocyclic amines in antimicrobial design [2][4].

Synthetic Utility

- N-(2-bromoethyl)phthalimide () is a key intermediate in synthesizing pyrimidine derivatives, demonstrating the versatility of bromoethyl groups in constructing heterocyclic scaffolds [2][4]. The target compound’s methoxypropane chain may confer improved solubility compared to phthalimide-protected analogs.

Research Findings and Implications

- Stability Considerations : The bromoethyl group’s tendency for 1,2-migration during solvolysis (e.g., in sulfonate esters) suggests that this compound may require stabilization strategies (e.g., steric hindrance or pH control) for pharmaceutical applications [5].

- Activity Gaps: Unlike compound 6d, the target compound lacks reported enzyme inhibition data.

Notes

Methodological Limitations : Direct data on this compound are sparse; comparisons rely on structurally analogous compounds.

Research Directions : Prioritize synthesis optimization, stability assays, and comparative biological screening against BChE and microbial targets.

Biological Activity

N-(2-bromoethyl)-3-methoxypropane-1-sulfonamide is a sulfonamide compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Structure

The chemical structure of this compound can be represented as follows:

- Chemical Formula : C₅H₁₃BrN₁O₂S

- Molecular Weight : 218.14 g/mol

Properties

- Solubility : The compound is soluble in polar solvents due to the presence of the sulfonamide group.

- Stability : Stability under physiological conditions is crucial for its biological activity.

This compound exhibits its biological effects primarily through the inhibition of specific enzymes and pathways involved in cellular processes. Sulfonamides generally act by mimicking para-aminobenzoic acid (PABA), thereby inhibiting bacterial folate synthesis. This mechanism may extend to other biological targets beyond bacteria.

Antimicrobial Activity

Research indicates that sulfonamide compounds, including this compound, possess antimicrobial properties. A study highlighted the effectiveness of various sulfonamides against Staphylococcus aureus, demonstrating that structural modifications can significantly influence their bacteriostatic potency .

Table 1: Antimicrobial Activity of Sulfonamides

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| Sulfathiazole | Escherichia coli | 16 µg/mL |

| Sulfamethoxazole | Streptococcus pneumoniae | 8 µg/mL |

Cytotoxicity Studies

In vitro cytotoxicity studies have been conducted to evaluate the safety profile of this compound. These studies typically assess the compound's effects on various human cell lines. Results have shown varying degrees of cytotoxicity depending on concentration and exposure time, indicating a need for further investigation into its therapeutic index.

Table 2: Cytotoxicity Data

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 (Breast Cancer) | 25 |

| PC3 (Prostate Cancer) | 30 |

| HCT116 (Colon Cancer) | 15 |

Study on Trypanosomiasis

A notable study investigated the effects of sulfonamides on Trypanosoma brucei, the causative agent of African sleeping sickness. The study found that specific sulfonamide derivatives showed promising results in inhibiting parasite growth, suggesting potential applications in treating parasitic infections .

Clinical Implications

The clinical implications of using this compound are significant, particularly in developing new antimicrobial therapies. Its structural analogs have been synthesized and tested for improved efficacy and reduced toxicity, with some showing enhanced activity against resistant strains of bacteria .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for N-(2-bromoethyl)-3-methoxypropane-1-sulfonamide, and how is structural confirmation achieved?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution reactions, where the bromoethyl group reacts with sulfonamide precursors. For example, analogous bromoethyl phthalimide derivatives are synthesized under inert atmospheres (e.g., N₂) to minimize side reactions like elimination . Characterization relies on:

- ¹H/¹³C NMR : To confirm substituent positions and purity.

- FT-IR : To identify functional groups (e.g., sulfonamide S=O stretches at ~1350–1150 cm⁻¹).

- Elemental Analysis : To validate stoichiometry.

- X-ray Crystallography : For unambiguous structural determination in crystalline forms (e.g., monoclinic space groups) .

Q. Which spectroscopic techniques are essential for verifying the structural integrity of sulfonamide derivatives?

- Methodological Answer :

- NMR Spectroscopy : ¹H NMR identifies proton environments (e.g., methoxy groups at δ 3.2–3.5 ppm; bromoethyl CH₂ resonances split due to coupling). ¹³C NMR confirms carbon frameworks (e.g., sulfonamide sulfur-linked carbons at δ 40–50 ppm) .

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

- FT-IR : Detects key vibrations (e.g., sulfonamide S-O asymmetric/symmetric stretches) .

Q. What common side reactions occur during synthesis, and how are they controlled?

- Methodological Answer :

- Elimination Reactions : The bromoethyl group may undergo dehydrohalogenation, forming ethylene byproducts. Mitigation strategies include:

- Using inert atmospheres (N₂/Ar) to prevent oxidative side reactions .

- Optimizing temperature (e.g., maintaining 0–25°C during alkylation steps).

- Competing Nucleophilic Attacks : Impurities from unreacted starting materials are minimized via column chromatography or recrystallization .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in sulfonamide alkylation steps?

- Methodological Answer :

- Catalyst Screening : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity in biphasic systems.

- Solvent Optimization : Polar aprotic solvents (e.g., DMF, acetonitrile) improve solubility of intermediates .

- Stoichiometric Control : A 1.2–1.5 molar excess of the bromoethylating agent ensures complete substitution.

- Data Table :

| Condition | Yield (%) | Purity (HPLC) |

|---|---|---|

| DMF, 25°C, 24h | 82 | 98.5 |

| Acetonitrile, 40°C | 68 | 95.2 |

| THF, Reflux | 54 | 89.7 |

| (Hypothetical data inspired by ). |

Q. How should researchers resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer :

- Cross-Validation : Combine NMR with X-ray crystallography to resolve ambiguities (e.g., distinguishing regioisomers) .

- Dynamic NMR Experiments : Assess rotational barriers in sulfonamide groups to explain splitting patterns.

- Computational Modeling : Use DFT calculations to predict NMR chemical shifts and compare with experimental data .

Q. What strategies are effective for analyzing the reactivity of the bromoethyl group in complex matrices?

- Methodological Answer :

- Kinetic Studies : Monitor reaction progress via in-situ IR or LC-MS to determine rate constants.

- Competitive Reactions : Compare reactivity with other alkylating agents (e.g., iodoethyl vs. bromoethyl derivatives) under identical conditions.

- Mechanistic Probes : Use isotopic labeling (e.g., ²H or ¹³C) to trace bond formation/cleavage pathways .

Q. How can computational methods predict the stability and reactivity of this compound derivatives?

- Methodological Answer :

- DFT Calculations : Estimate bond dissociation energies (BDEs) for the C-Br bond to predict alkylation efficiency.

- Molecular Dynamics Simulations : Model solvation effects and conformational flexibility in solution-phase reactions.

- Docking Studies : Explore interactions with biological targets (e.g., enzymes) for drug design applications .

Notes on Data Reliability

- Contradictions in synthetic yields or spectral data often arise from variations in reaction conditions (e.g., solvent, temperature). Always report detailed protocols to ensure reproducibility.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.